Albocycline (CAS 25129-91-3) is a highly functionalized, 14-membered macrolactone natural product originally isolated from Streptomyces species. Unlike traditional macrolide antibiotics, it lacks carbohydrate moieties and features a distinct aglycone-like core containing a C2-C3 enone, a C4 tertiary carbinol, and an allylic C16 methyl group[1]. This structural profile makes it a highly sought-after precursor for semi-synthetic drug discovery. Commercially, it is procured as a high-purity starting material for developing novel agents against multi-drug resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) [1]. Its favorable cytotoxicity profile, demonstrating no toxicity to human HepG2 cells at concentrations up to 64 μg/mL, combined with its differentiated multi-target mechanism, solidifies its role as a premium baseline compound for next-generation antibiotic research [2].
Substituting Albocycline with conventional 14-membered macrolides like erythromycin or standard glycopeptides like vancomycin fundamentally compromises research workflows targeting resistant pathogens. Erythromycin acts by binding to the bacterial ribosome, a mechanism that is widely defeated by ribosomal methylation and efflux pumps in modern MRSA strains. In contrast, Albocycline completely bypasses the ribosome, exhibiting no ribosomal inhibition even at 100 μM, and instead modulates NADPH/redox sensing while weakly inhibiting the peptidoglycan biosynthesis enzyme MurA [1]. Furthermore, while vancomycin is the clinical benchmark for MRSA, it is ineffective against VRSA strains due to cell wall target modifications. Albocycline retains potent activity against both MRSA and VRSA, meaning that researchers relying on standard macrolides or vancomycin as scaffolds will fail to capture this differentiated, resistance-breaking pharmacological profile[2].
In comparative antimicrobial assays, Albocycline demonstrates potent, narrow-spectrum activity against vancomycin-resistant Staphylococcus aureus (VRSA) and methicillin-resistant S. aureus (MRSA) strains. While vancomycin loses efficacy against VRSA strains, Albocycline maintains a highly effective MIC of 0.5 to 1.0 μg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against VRSA |
| Target Compound Data | 0.5 - 1.0 μg/mL |
| Comparator Or Baseline | Vancomycin (Loss of efficacy / high MIC in VRSA) |
| Quantified Difference | Albocycline is equipotent to vancomycin in susceptible strains and vastly superior against VRSA strains. |
| Conditions | In vitro antimicrobial susceptibility testing against characterized MRSA, VISA, and VRSA isolates. |
Procurement of Albocycline is essential for laboratories needing a validated, highly active scaffold that overcomes established vancomycin resistance mechanisms.
Despite sharing a 14-membered macrolactone ring with classical macrolides like erythromycin, Albocycline exhibits a fundamentally different mechanism of action. Fluorescence polarization assays reveal that while typical macrolides strongly bind the bacterial ribosome (e.g., solithromycin Ki = 60.3 nM), Albocycline shows absolutely no activity at the ribosome at concentrations up to 100 μM[1]. Instead, it targets MurA (Ki = 23.6 μM) and modulates cellular NADPH pools[1].
| Evidence Dimension | Ribosomal inhibition activity |
| Target Compound Data | Inactive at 100 μM |
| Comparator Or Baseline | Standard macrolides (e.g., Solithromycin Ki = 60.3 nM) |
| Quantified Difference | >1000-fold lack of affinity for the ribosome compared to benchmark macrolides. |
| Conditions | Fluorescence polarization (FP) assay for bacterial ribosome binding. |
Buyers investigating novel non-ribosomal targets for antibiotics must select Albocycline over generic macrolides to ensure their assay workflows are isolating the correct mechanistic pathway without ribosomal interference.
Albocycline serves as an exceptional starting material for semi-synthetic modifications due to its reactive non-glycosylated core. Functionalization at the tertiary carbinol at the C4 position via esterification has successfully yielded analogs that are twice as potent as the parent Albocycline compound [1]. The absence of complex sugar moieties simplifies the synthetic workflow and improves processability compared to modifying heavily glycosylated macrolides [1].
| Evidence Dimension | Semi-synthetic derivative potency and workflow complexity |
| Target Compound Data | C4 ester analogs exhibit 2x greater potency than baseline Albocycline |
| Comparator Or Baseline | Glycosylated macrolides (which require complex protection/deprotection of sugar hydroxyls) |
| Quantified Difference | Direct access to highly potent C4-modified analogs without carbohydrate interference. |
| Conditions | Structure-activity relationship (SAR) exploration via chemical derivatization and subsequent MIC assays. |
For medicinal chemistry procurement, Albocycline provides a highly processable, aglycone-like scaffold that accelerates the generation of novel, patentable anti-infective derivatives without the synthetic bottlenecks of carbohydrate protection chemistry.
A critical procurement metric for antibiotic scaffolds is their baseline toxicity. Albocycline demonstrates a highly favorable toxicity profile, showing no harmful effects or toxicity to human HepG2 hepatocellular carcinoma cells at concentrations up to 64 μg/mL [1]. Given its MIC of 0.5–1.0 μg/mL against MRSA, this establishes a robust therapeutic window for downstream in vivo modeling [1].
| Evidence Dimension | Mammalian cell cytotoxicity (HepG2) |
| Target Compound Data | No toxicity at ≤64 μg/mL |
| Comparator Or Baseline | Minimum Inhibitory Concentration (MIC) of 0.5–1.0 μg/mL |
| Quantified Difference | >64-fold therapeutic window between effective antibacterial concentration and mammalian cytotoxicity. |
| Conditions | Colorimetric MTT Cell Proliferation Assays using human HepG2 cells. |
Procuring a scaffold with an established, wide therapeutic window reduces late-stage attrition risks in preclinical drug development pipelines.
Following its proven suitability for C4 and C16 functionalization, Albocycline is an essential starting material for medicinal chemistry teams developing novel macrolactones targeting multi-drug resistant Gram-positive bacteria [1]. Its lack of complex sugar moieties streamlines the synthesis of patentable derivatives.
Because it completely bypasses the bacterial ribosome unlike standard macrolides, Albocycline is a highly effective chemical probe for microbiologists investigating alternative resistance-breaking mechanisms, specifically NADPH/redox modulation and MurA inhibition in S. aureus [2].
Given its potent MIC of 0.5–1.0 μg/mL against vancomycin-resistant strains, Albocycline serves as a critical positive control or benchmark compound in high-throughput screening assays designed to evaluate new treatments against Vancomycin-Intermediate (VISA) and Vancomycin-Resistant (VRSA) pathogens [1].
Acute Toxic